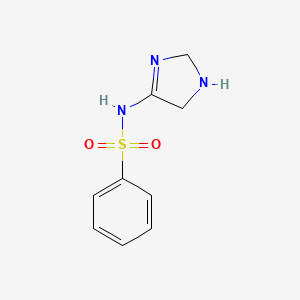
N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzenesulfonamide group attached to the imidazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide typically involves the reaction of 2,5-dihydro-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonamide group is known to interact with the active sites of enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4,5-dihydro-1H-imidazole: Another imidazole derivative with similar structural features.
N-(4,5-dihydro-1H-imidazol-2-yl)benzenesulfonamide: A closely related compound with slight structural variations.
Uniqueness
N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with enzymes and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
902336-00-9 |
|---|---|
Fórmula molecular |
C9H11N3O2S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
N-(2,5-dihydro-1H-imidazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c13-15(14,8-4-2-1-3-5-8)12-9-6-10-7-11-9/h1-5,10H,6-7H2,(H,11,12) |
Clave InChI |
LGOKGHQXYASPOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NCN1)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9'-Spirobi[9H-fluorene]-2,7-dicarbonitrile, 2'-bromo-](/img/structure/B14180284.png)

![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
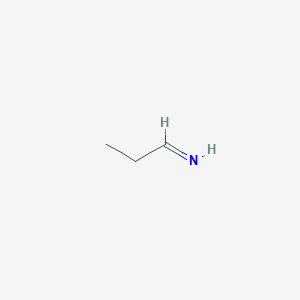


![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)
![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
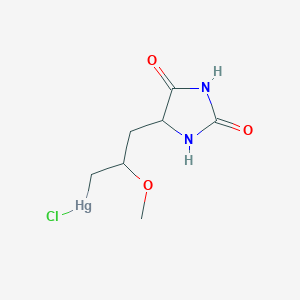

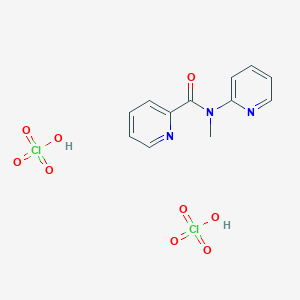
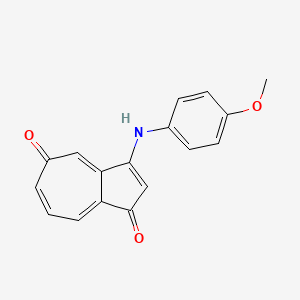

![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
